molecular formula C22H15N5O2S2 B11586960 2-{3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole

2-{3-[(4-nitrobenzyl)sulfanyl]-5-phenyl-1H-1,2,4-triazol-1-yl}-1,3-benzothiazole

Cat. No.: B11586960
M. Wt: 445.5 g/mol
InChI Key: SKSLMQACAVYYGT-UHFFFAOYSA-N
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Description

2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzothiazole ring fused with a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both benzothiazole and triazole moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-1,3-BENZOTHIAZOLE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

    Introduction of Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of Nitrobenzyl Sulfanyl Group: The final step involves the nucleophilic substitution reaction where the nitrobenzyl sulfanyl group is attached to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole and triazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-1,3-BENZOTHIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with DNA replication . The compound’s ability to bind to DNA and proteins is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share structural similarities.

    Triazole Derivatives: Compounds such as 1,2,4-triazole and 3-amino-1,2,4-triazole are structurally related.

Uniqueness

2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-5-PHENYL-1H-1,2,4-TRIAZOL-1-YL)-1,3-BENZOTHIAZOLE is unique due to the combination of benzothiazole and triazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its stability, reactivity, and potential for diverse applications.

Properties

Molecular Formula

C22H15N5O2S2

Molecular Weight

445.5 g/mol

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-1,2,4-triazol-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C22H15N5O2S2/c28-27(29)17-12-10-15(11-13-17)14-30-21-24-20(16-6-2-1-3-7-16)26(25-21)22-23-18-8-4-5-9-19(18)31-22/h1-13H,14H2

InChI Key

SKSLMQACAVYYGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=NC4=CC=CC=C4S3)SCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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